![molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6](/img/structure/B2842707.png)

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

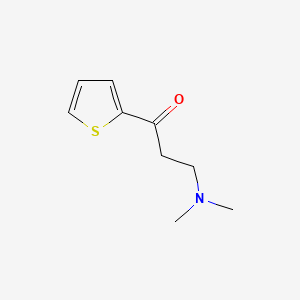

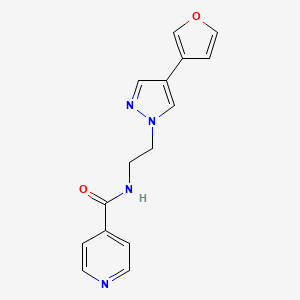

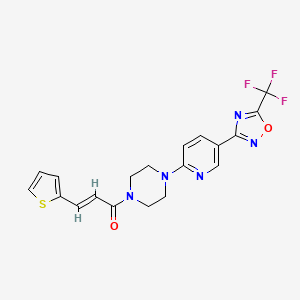

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a biochemical compound used for proteomics research . It has a molecular formula of C11H8ClN3O and a molecular weight of 233.65 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole consists of a pyrimidoindole core with a chlorine atom at the 4-position and a methoxy group at the 7-position .Physical And Chemical Properties Analysis

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole has a density of 1.5±0.1 g/cm³, a boiling point of 448.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 64.1±0.3 cm³, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Synthesis and Structural Features

The synthesis of derivatives related to 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves innovative approaches to incorporate various functional groups, aiming to enhance their biological activity and selectivity. These derivatives are synthesized through various chemical reactions, demonstrating the versatility of the pyrimido[5,4-b]indole scaffold in medicinal chemistry. The structure-based discovery and synthesis of compounds demonstrate the importance of the pyrimido[5,4-b]indole core in obtaining compounds with high binding affinities to target proteins, showcasing the potential of these derivatives in drug discovery (Zhao et al., 2017).

Potential Applications in Medicinal Chemistry

The research on 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives highlights their potential applications in medicinal chemistry, particularly as inhibitors of specific proteins or pathways relevant to diseases such as cancer. For example, compounds containing the pyrimido[5,4-b]indole moiety have shown significant antitumor activity in various models, underscoring their potential as therapeutic agents. The detailed structural analysis of these compounds, through techniques such as cocrystal structure determination, provides insights into their mechanism of action, facilitating the design of more potent and selective inhibitors (Zhao et al., 2017).

Selectivity and Binding Affinity

The selectivity of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives towards specific targets is a critical aspect of their potential therapeutic value. Research findings indicate that these compounds can be highly selective inhibitors of BET proteins, which play a significant role in the regulation of gene expression. This selectivity is achieved through the careful design of the molecule, taking advantage of the unique binding pockets of these proteins. The high binding affinity and selectivity of these compounds make them promising candidates for further development as therapeutic agents (Zhao et al., 2017).

Direcciones Futuras

The potential of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole and similar compounds for the development of new antibiotics is being investigated. Additionally, some sugar-modified pyrimidoindole nucleosides have shown promising anti-HCV activities, suggesting potential future directions for antiviral drug development .

Propiedades

IUPAC Name |

4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFUWOBDUSDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)